1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide
Description
1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a pyrrolidin-2,5-dione (succinimide) core fused with a piperidine-4-carboxamide moiety. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors that recognize polycyclic frameworks, such as kinases or neurotransmitter modulators .
Properties
IUPAC Name |
1-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c23-21(27)15-10-12-24(13-11-15)19-14-20(26)25(22(19)28)16-6-8-18(9-7-16)29-17-4-2-1-3-5-17/h1-9,15,19H,10-14H2,(H2,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBIQUZAPKBAPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide involves multiple steps, typically starting with the formation of the pyrrolidine and piperidine rings. The phenoxyphenyl group is then introduced through a series of reactions involving phenol derivatives. The exact synthetic routes and reaction conditions can vary, but common methods include the use of protecting groups, coupling reactions, and purification steps such as recrystallization .
Chemical Reactions Analysis
1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidine and piperidine rings play a crucial role in its binding to target proteins, while the phenoxyphenyl group contributes to its overall stability and activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Compound A : 1-[4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione
- Key Differences: Replaces the 4-phenoxyphenyl group with a 3-chloropyridinyloxy-methyl-piperidine carbonyl substituent.
- Impact : Exhibits enhanced stability and targeted biological effects compared to the parent compound, likely due to improved electron-withdrawing properties from the chlorine atom and pyridine ring .
Compound B : N'-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide
- Key Differences: Ethoxy substitution at the phenyl ring instead of phenoxy, and a carbohydrazide group replaces the carboxamide.
- Impact : Reduced steric hindrance from the smaller ethoxy group may lower binding affinity to hydrophobic targets. The carbohydrazide moiety could alter hydrogen-bonding capacity .
Piperidine vs. Alternative Heterocycles
Compound C : Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate
- Key Differences: Pyrazole ring replaces the pyrrolidinone core; contains a fluorine atom and ester group.
- Impact: The pyrazole’s planar structure and fluorine atom enhance metabolic stability but reduce conformational flexibility compared to the pyrrolidinone-piperidine system .
- Biological Activity : Shows activity in antimicrobial assays, suggesting divergent target profiles compared to carboxamide-containing analogs .
Compound D : 1-(6-Cyclopropylpyrimidin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide
- Key Differences: Pyrimidine ring replaces the pyrrolidinone core; cyclopropyl and methoxybenzyl groups introduce distinct steric and electronic effects.
- Impact : The pyrimidine moiety may enhance π-π stacking with aromatic residues in enzyme active sites, while the cyclopropyl group increases lipophilicity .
Substituent-Driven Activity Variations
Compound E : 1-[1-(3-Bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic Acid
- Key Differences : Bromine substituent at the meta position of the phenyl ring; carboxylic acid replaces carboxamide.
- The carboxylic acid group introduces pH-dependent solubility .
Compound F : 1-Acetyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide
- Key Differences : Thiophene-methyl-pyrrolidine substituent and acetyl group.
- Acetylation may reduce metabolic degradation .
Comparative Data Table
*Calculated based on molecular formula C₂₁H₂₁N₃O₄.
Structure-Activity Relationship (SAR) Insights
- Phenyl Substituents: Electron-donating groups (e.g., phenoxy in the target compound) improve aromatic stacking but may reduce solubility. Halogenated analogs (e.g., Compound A, E) enhance target affinity through halogen bonding .
- Heterocycle Choice: Pyrrolidinone-piperidine hybrids (target compound, A, B) balance flexibility and rigidity, favoring enzyme inhibition. Pyrimidine or pyrazole cores (D, C) shift activity toward antimicrobial or kinase targets .
- Functional Groups : Carboxamide groups (target compound, D) enhance hydrogen-bonding capacity compared to esters (C) or carboxylic acids (E), influencing target selectivity .
Biological Activity
The compound 1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide , often referred to as DPP, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of DPP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DPP is characterized by a unique molecular structure that includes a pyrrolidine ring fused with a piperidine ring, along with phenoxy and carbonyl functional groups. The molecular formula is with a molecular weight of approximately 364.4 g/mol. The presence of multiple carbonyl groups (dioxo) and the phenoxy group are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O3 |
| Molecular Weight | 364.4 g/mol |
| LogP | 2.3418 |
| Polar Surface Area | 82.07 Ų |
The biological activity of DPP is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that DPP may act as an inhibitor of certain protein kinases and enzymes involved in tumor progression.
Anticancer Properties
DPP has shown promising results in various anticancer assays. In vitro studies indicate that it can inhibit the proliferation of several cancer cell lines, including prostate cancer cells (DU-145), with a GI50 value in the low micromolar range. The compound appears to exert its effects through mechanisms involving tubulin inhibition, which disrupts mitotic processes in cancer cells .
Antimicrobial Activity
Research indicates that DPP exhibits antimicrobial properties against a range of pathogens. Its structural features contribute to enhanced lipophilicity, which may facilitate membrane penetration and subsequent antimicrobial action.
Case Studies and Research Findings
- Antiproliferative Activity : A study demonstrated that DPP derivatives showed significant antiproliferative activity against DU-145 prostate cancer cells, with IC50 values around 120 nM . This suggests that structural modifications could lead to more potent derivatives.
- Mechanistic Studies : In biochemical assays, DPP was confirmed to inhibit tubulin polymerization, leading to increased mitotic arrest in treated cells . This mechanism is critical for its potential use as an anticancer agent.
- SAR Studies : Structure-activity relationship (SAR) studies have indicated that modifications in the phenoxy group can significantly influence the biological activity of DPP derivatives. For instance, introducing halogen substituents has been shown to enhance potency against specific cancer cell lines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling pyrrolidinone derivatives with functionalized piperidine intermediates under controlled conditions (e.g., anhydrous environments, catalytic bases like DBU). Optimization may use Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and stoichiometry .
- Key Considerations : Monitor intermediates via TLC or HPLC to ensure stepwise progression. Orthogonal purification (e.g., column chromatography followed by recrystallization) improves yield and purity .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Techniques :
- NMR (¹H/¹³C, 2D-COSY) for verifying the pyrrolidinone and piperidine core .
- HPLC-MS for purity (>98%) and detecting trace impurities (e.g., unreacted intermediates) .
- IR Spectroscopy to confirm carbonyl (C=O) and amide (N-H) functional groups .
Q. What are the storage and handling protocols to ensure compound stability?
- Storage : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis or oxidation of the pyrrolidinone ring .
- Handling : Use gloveboxes for moisture-sensitive reactions and lyophilize hygroscopic intermediates .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Approach :
- Molecular Dynamics (MD) : Simulate binding affinities to enzymes (e.g., kinases) using docking software (AutoDock Vina) .
- DFT Calculations : Analyze electronic properties (e.g., HOMO/LUMO) to predict regioselectivity in substitution reactions .
- Validation : Compare computational results with experimental kinetic data (e.g., IC₅₀ values) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Troubleshooting :
- Assay Standardization : Use identical cell lines (e.g., HEK293) and positive controls (e.g., staurosporine for kinase inhibition) .
- Metabolite Profiling : Identify active metabolites via LC-MS/MS to explain discrepancies in potency .
- Cross-Study Analysis : Apply meta-analysis frameworks to harmonize data from divergent experimental setups .
Q. How can reaction conditions be tailored to enhance regioselectivity in functionalizing the pyrrolidinone ring?
- Optimization :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the 3-position .
- Catalysts : Pd-mediated cross-coupling for aryl group introduction (e.g., Suzuki-Miyaura) .
- Monitoring : Use in-situ FTIR to track reaction progression and minimize side products .
Q. What are the mechanistic implications of the compound’s heterocyclic systems (pyrrolidinone/piperidine) in biological activity?
- Structure-Activity Relationship (SAR) :
- The pyrrolidinone’s electrophilic carbonyl may act as a Michael acceptor for covalent enzyme inhibition .
- The piperidine’s conformational flexibility enhances binding to hydrophobic enzyme pockets .
- Experimental Validation : Synthesize analogs with rigidified piperidine (e.g., spirocyclic derivatives) to test flexibility-activity correlations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
